Cyproheptadine Epoxide as a Competitive Inhibitor of Epoxide Hydrolase (K₁ = 0.75 mM) vs. Cyproheptadine and Carbamazepine Epoxide Which Show No Inhibition
Cyproheptadine epoxide exhibits specific biochemical activity as a competitive inhibitor of rat liver microsomal epoxide hydrolase (also known as epoxide hydrase) with an apparent K₁ value of 0.75 mM [1]. This property is not shared by its parent compound, cyproheptadine, nor by the structurally related carbamazepine and its epoxide metabolite, all of which demonstrate no effect on this enzyme [1]. This difference in activity highlights a unique molecular interaction that is absent in the comparator compounds.
| Evidence Dimension | Competitive Inhibition of Rat Liver Microsomal Epoxide Hydrolase |
|---|---|
| Target Compound Data | K₁ = 0.75 mM |
| Comparator Or Baseline | Cyproheptadine, Carbamazepine, Carbamazepine-10,11-epoxide: No effect on enzyme activity |
| Quantified Difference | Cyproheptadine epoxide is the only compound among the group tested that exhibits measurable competitive inhibition, with a K₁ of 0.75 mM. |
| Conditions | In vitro assay using rat liver microsomal epoxide hydrolase |
Why This Matters
This specific inhibitory activity is crucial for researchers investigating epoxide hydrolase function or studying the metabolic fate of epoxide-containing compounds, as cyproheptadine epoxide serves as a distinct tool compound unavailable among its close structural analogs.
- [1] Seidegård J, DePierre JW, Moron MS, et al. Inhibition of liver microsomal epoxide hydrase by cyproheptadine epoxide. Experientia. 1977;33(4):452-453. View Source
